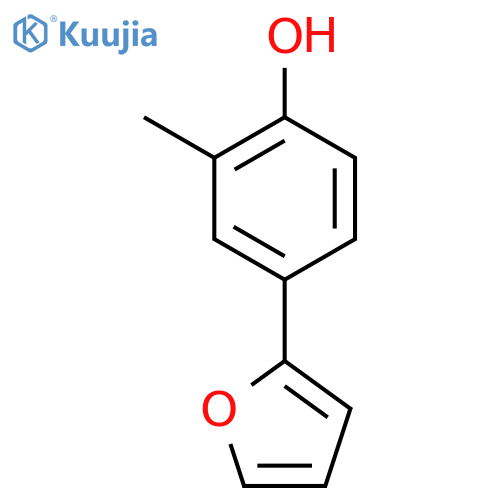Cas no 1255638-84-6 (4-(Furan-2-yl)-2-methylphenol)

4-(Furan-2-yl)-2-methylphenol structure
商品名:4-(Furan-2-yl)-2-methylphenol
CAS番号:1255638-84-6
MF:C11H10O2
メガワット:174.195903301239
MDL:MFCD17677675
CID:2760767
PubChem ID:53218761
4-(Furan-2-yl)-2-methylphenol 化学的及び物理的性質
名前と識別子
-
- 4-(Furan-2-yl)-2-methylphenol
- DTXSID80683658
- SB61615
- AKOS017515144
- BS-30409
- 1255638-84-6
- MFCD17677675
- CS-0208917
- DTXCID20634407
-
- MDL: MFCD17677675
- インチ: InChI=1S/C11H10O2/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3
- InChIKey: NNWNIOVDDGKYKX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 174.068079557g/mol
- どういたいしつりょう: 174.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 33.4Ų
4-(Furan-2-yl)-2-methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F864158-100mg |
4-(Furan-2-yl)-2-methylphenol |
1255638-84-6 | 100mg |
$ 135.00 | 2022-06-04 | ||
| A2B Chem LLC | AI16692-250mg |
4-(Furan-2-yl)-2-methylphenol |
1255638-84-6 | 96% | 250mg |
$193.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279587-1g |
4-(Furan-2-yl)-2-methylphenol |
1255638-84-6 | 96% | 1g |
¥4606.00 | 2024-08-09 | |
| Chemenu | CM490835-250mg |
4-(Furan-2-yl)-2-methylphenol |
1255638-84-6 | 96% | 250mg |
$206 | 2023-03-07 | |
| Apollo Scientific | OR954884-250mg |
4-(Furan-2-yl)-2-methylphenol |
1255638-84-6 | 96% | 250mg |
£205.00 | 2025-02-21 | |
| Apollo Scientific | OR954884-1g |
4-(Furan-2-yl)-2-methylphenol |
1255638-84-6 | 96% | 1g |
£395.00 | 2025-02-21 | |
| abcr | AB319068-250 mg |
4-(Furan-2-yl)-2-methylphenol; 96% |
1255638-84-6 | 250 mg |
€322.50 | 2023-07-19 | ||
| abcr | AB319068-1 g |
4-(Furan-2-yl)-2-methylphenol; 96% |
1255638-84-6 | 1 g |
€586.00 | 2023-07-19 | ||
| abcr | AB319068-1g |
4-(Furan-2-yl)-2-methylphenol, 96%; . |
1255638-84-6 | 96% | 1g |
€586.00 | 2025-02-14 | |
| abcr | AB319068-250mg |
4-(Furan-2-yl)-2-methylphenol, 96%; . |
1255638-84-6 | 96% | 250mg |
€322.50 | 2025-02-14 |
4-(Furan-2-yl)-2-methylphenol 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
1255638-84-6 (4-(Furan-2-yl)-2-methylphenol) 関連製品
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1255638-84-6)4-(Furan-2-yl)-2-methylphenol

清らかである:99%
はかる:1g
価格 ($):410.0